molecular formula C19H19N3O2S B2653461 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE CAS No. 1421444-60-1

1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE

Cat. No.: B2653461
CAS No.: 1421444-60-1
M. Wt: 353.44
InChI Key: WRHYSVKTSKDSQM-UHFFFAOYSA-N
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Description

1-Phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)methanesulfonamide is a chemical compound based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, a heterocyclic framework of significant interest in medicinal chemistry . Compounds featuring this core structure have been investigated for their diverse biological activities. Research on analogous structures indicates potential for antimicrobial applications, as some pyrrolo[1,2-a]imidazole derivatives have demonstrated in vitro antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . Furthermore, structurally related heterocyclic compounds are being explored in other therapeutic areas, such as oncology, where they have been studied as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) . The specific mechanism of action, pharmacological profile, and full spectrum of applications for this compound are subject to further scientific investigation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,14-15-6-2-1-3-7-15)21-17-9-4-8-16(12-17)18-13-20-19-10-5-11-22(18)19/h1-4,6-9,12-13,21H,5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYSVKTSKDSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)methanesulfonamide with related compounds, focusing on molecular features, physicochemical properties, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups pKa (Predicted) Density (g/cm³)
This compound C20H18N4O2S (estimated) ~378.45 Phenyl-sulfonamide, pyrroloimidazole core Not reported Not reported
1-Methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide C16H17N5O2S 343.40 Methyl-imidazole-sulfonamide, pyrroloimidazole core Not reported Not reported
N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide C20H16N4OS 360.43 Benzothiazole-carboxamide, pyrroloimidazole core Not reported Not reported
6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine C22H17N3O 339.39 Methoxy, phenyl-ethynyl, imidazopyridine core 5.10 ± 0.50 1.10 ± 0.1
(2-(1,1-Difluoro-3-phenylpropyl)-6-phenoxyimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone C30H22F2N4O2 520.52 Difluoro-propyl, phenoxy, ketone, imidazopyridazine core Not reported Not reported

Core Structural Variations

  • Pyrroloimidazole vs. In contrast, imidazopyridine and imidazopyridazine derivatives exhibit larger fused-ring systems, altering electronic properties and steric bulk .
  • Substituent Effects : The phenyl-sulfonamide group in the target compound differs from the methyl-sulfonamide in and the benzothiazole-carboxamide in . Sulfonamides generally enhance hydrophilicity and hydrogen-bonding capacity compared to carboxamides or ketones .

Physicochemical Properties

  • Acidity and Solubility: The imidazopyridine derivative has a predicted pKa of 5.10, suggesting moderate solubility at physiological pH.
  • Density and Steric Factors : The density of 1.10 g/cm³ reported for indicates a moderately compact structure, while the larger imidazopyridazine derivative (MW 520.52) likely exhibits higher steric hindrance, impacting membrane permeability .

Biological Activity

1-Phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique heterocyclic structure, which combines a pyrrolo[1,2-a]imidazole core with a methanesulfonamide functional group. Such structural features are often associated with diverse biological activities, making this compound a subject of interest for drug discovery and development.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₁₉N₃O₂S, with a molecular weight of approximately 353.44 g/mol. The compound includes both aromatic and heterocyclic components, contributing to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₂S
Molecular Weight353.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that compounds containing pyrrolo[1,2-a]imidazole structures exhibit promising anticancer activities. For instance, studies have shown that related derivatives can inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and apoptosis. The mechanism of action often involves the inhibition of specific kinases or other enzymes crucial for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Compounds similar to this compound have demonstrated activity against a range of pathogens, including bacteria and fungi. In vitro assays have revealed significant inhibition of microbial growth at low concentrations.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The presence of the methanesulfonamide group in this compound may contribute to its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Study 1: Anticancer Activity

A recent study investigated the effects of a related pyrrolo[1,2-a]imidazole derivative on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of 25 µM. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The results showed that the compound exhibited significant activity against Staphylococcus aureus with an MIC value of 4 µg/mL.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the Pyrrolo[1,2-a]imidazole Core : This step often requires cyclization reactions using appropriate precursors.
  • Introduction of the Methanesulfonamide Group : This can be achieved through nucleophilic substitution reactions involving sulfonamides.

Q & A

Q. How can AI-driven platforms enhance hypothesis generation for novel derivatives?

  • Methodology :
  • Generative AI : Train models on ChEMBL/PubChem datasets to propose derivatives with improved solubility or target affinity .
  • Autonomous labs : Integrate robotic synthesis with real-time HPLC feedback for iterative optimization .

Key Methodological Takeaways

  • Experimental design : Prioritize factorial and response surface methodologies for multi-variable optimization .
  • Data integration : Cross-validate computational, spectroscopic, and biological data to resolve contradictions .
  • Scalability : Adapt flow chemistry and process simulation tools for academic-scale synthesis .

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